Hexestrol Dimethyl Ether-d6 Hexestrol Dimethyl Ether-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201477
InChI:
SMILES:
Molecular Formula: C₂₀H₂₀D₆O₂
Molecular Weight: 304.46

Hexestrol Dimethyl Ether-d6

CAS No.:

Cat. No.: VC0201477

Molecular Formula: C₂₀H₂₀D₆O₂

Molecular Weight: 304.46

* For research use only. Not for human or veterinary use.

Hexestrol Dimethyl Ether-d6 -

Specification

Molecular Formula C₂₀H₂₀D₆O₂
Molecular Weight 304.46

Introduction

Hexestrol Dimethyl Ether-d6 is a deuterated analog of hexestrol dimethyl ether, featuring six deuterium atoms that replace hydrogen atoms in the molecule's structure. This compound serves as an important reference standard in analytical chemistry, particularly in studies involving estrogen-like compounds and their derivatives.

Molecular Characteristics

The compound is characterized by the following molecular properties:

PropertyDescription
Chemical NameHexestrol Dimethyl Ether-d6
Molecular FormulaC₂₀H₂₀D₆O₂
Molecular Weight304.456 g/mol
IUPAC Name1-[1,1,1,6,6,6-hexadeuterio-4-(4-methoxyphenyl)hexan-3-yl]-4-methoxybenzene
Unlabelled CAS Number130-78-9 (for non-deuterated version)
AppearanceWhite solid
SolubilitySoluble in ethyl acetate

The molecular structure features a hexane backbone with two methoxyphenyl groups at positions 3 and 4, while six deuterium atoms replace hydrogen atoms at positions 1,1,1,6,6,6 . This specific deuteration pattern provides a distinctive mass spectrometric fingerprint that enables differentiation from the non-deuterated analog in analytical applications.

Structural Isomerism

Hexestrol Dimethyl Ether-d6 can exist in two stereoisomeric forms: meso and dl (or racemic) configurations. The meso isomer features an internal plane of symmetry and is characterized by specific spectroscopic properties that distinguish it from the dl form . These isomeric forms arise from the stereochemistry at positions 3 and 4 of the hexane backbone, where the methoxyphenyl groups are attached.

Synthesis Methodologies

The synthesis of Hexestrol Dimethyl Ether-d6 typically involves multiple steps, with careful consideration of stereochemical outcomes. Several approaches have been documented in the scientific literature, with variations in yields, purity, and stereoselectivity.

Synthetic Routes

Analytical Applications

Hexestrol Dimethyl Ether-d6 serves critical functions in analytical chemistry, particularly in the quantitative analysis of estrogenic compounds in various matrices.

Mass Spectrometric Analysis

The compound's primary utility is as an internal standard for mass spectrometric analysis. The presence of six deuterium atoms creates a mass shift of 6 atomic mass units compared to the non-deuterated analog, allowing for clear differentiation in mass spectra . This property is particularly valuable in quantitative analysis using isotope dilution techniques.

When used as an internal standard, Hexestrol Dimethyl Ether-d6 compensates for variations in sample preparation, extraction efficiency, and instrumental response, leading to more accurate and precise quantification of target analytes.

Applications in Residue Analysis

Hexestrol and its derivatives have been subjects of regulatory concern due to their potential use as growth promoters in livestock. Analytical methods for detecting these compounds often employ deuterated standards like Hexestrol Dimethyl Ether-d6 to ensure reliable quantification .

A comprehensive analytical approach typically involves:

  • Sample extraction using appropriate solvent systems

  • Clean-up procedures to remove matrix interferences

  • Derivatization (often as trimethylsilyl derivatives)

  • Analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)

  • Quantification using the deuterated internal standard

These methods can achieve detection limits in the low nanogram per liter range, satisfying regulatory requirements for monitoring programs.

Relationship to Parent Compounds

Hexestrol Dimethyl Ether-d6 is structurally related to several important compounds used in research and previously in medical applications. Understanding these relationships provides context for its significance.

Relationship to Hexestrol

Hexestrol is a synthetic nonsteroidal estrogen that was historically used in medical applications. The dimethyl ether derivative represents a protected form of hexestrol, where the phenolic hydroxy groups are converted to methoxy groups . The deuterated version (Hexestrol Dimethyl Ether-d6) serves primarily as an analytical standard rather than for therapeutic purposes.

The conversion between these compounds typically follows this sequence:

  • Hexestrol (with free hydroxyl groups)

  • Hexestrol dimethyl ether (protected form)

  • Hexestrol Dimethyl Ether-d6 (deuterated analytic standard)

Demethylation of Hexestrol Dimethyl Ether-d6 using hydrogen bromide in acetic acid can yield deuterated hexestrol (Hexestrol-D4), which maintains the deuterium labeling at specific positions .

Comparison with Related Estrogenic Compounds

The following table compares Hexestrol Dimethyl Ether-d6 with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Characteristics
Hexestrol Dimethyl Ether-d6C₂₀H₂₀D₆O₂304.456Six deuterium atoms, methoxy groups
Hexestrol Dimethyl EtherC₂₀H₂₆O₂298.4Non-deuterated version, methoxy groups
HexestrolC₁₈H₂₂O₂270.37Free hydroxyl groups, estrogenic activity
Diethylstilbestrol (DES)C₁₈H₂₀O₂268.35Contains a double bond, potent estrogen
DienestrolC₁₈H₁₈O₂266.33Contains two double bonds

This structural relationship explains why these compounds are often analyzed together in regulatory monitoring programs and research studies .

SupplierProduct CodePackagingPrice (USD)
TRCH2953121 mg$140
Usbiological4518991 mg$425
Medical Isotopes, Inc.D585811 mg$625
ClearsynthCS-T-101336InquireInquire

Prices are subject to change and were last updated in December 2021 .

Product Specifications

Commercial products typically provide the following specifications:

  • Purity: ≥95% (determined by NMR, HPLC, and GC)

  • Format: Neat (solid)

  • Storage conditions: Room temperature

  • Shipping conditions: Room temperature

  • Country of origin: Various (e.g., CANADA for TRC products)

These specifications ensure the reliability and performance of the compound in analytical applications.

Research Applications and Significance

The significance of Hexestrol Dimethyl Ether-d6 extends beyond its role as an analytical standard, contributing to various research domains.

Metabolic Studies

The deuterium labeling in Hexestrol Dimethyl Ether-d6 makes it valuable for metabolic studies, allowing researchers to trace the metabolic fate of estrogenic compounds in biological systems. The deuterium atoms, particularly at terminal positions, serve as stable isotopic markers that remain intact through many metabolic transformations .

This capability has applications in:

  • Elucidating metabolic pathways of estrogenic compounds

  • Identifying previously unknown metabolites

  • Quantifying metabolic conversion rates

  • Assessing species differences in metabolism

Analytical Method Development

Hexestrol Dimethyl Ether-d6 plays a crucial role in developing and validating analytical methods for detecting residues of estrogenic compounds in various matrices, including:

  • Animal tissues and products (meat, milk, eggs)

  • Environmental samples (water, soil, sediment)

  • Biological fluids (urine, plasma)

The compound's well-defined chemical properties and deuterium labeling make it an ideal internal standard for method development, validation, and quality control in analytical laboratories .

Future Research Directions

Several promising research directions involve Hexestrol Dimethyl Ether-d6 and related compounds:

Advanced Analytical Applications

Emerging analytical techniques, including high-resolution mass spectrometry and multidimensional chromatography, are expected to further leverage the advantages of deuterated standards like Hexestrol Dimethyl Ether-d6. These techniques could potentially lower detection limits and enhance selectivity in complex matrices.

Expanded Metabolic Investigations

The continued use of deuterated standards in metabolomics and metabolism studies promises to reveal new insights into the fate of estrogenic compounds in biological systems. This knowledge has implications for environmental toxicology, drug development, and regulatory science.

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